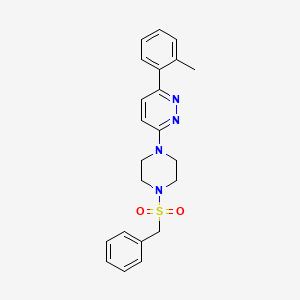

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Description

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a pyridazine derivative featuring a benzylsulfonyl-substituted piperazine ring at position 3 and an ortho-tolyl group at position 6 of the pyridazine core. Pyridazine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral effects . Structural modifications in such compounds are critical for optimizing pharmacological profiles, making this derivative a candidate for further investigation.

Properties

IUPAC Name |

3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-18-7-5-6-10-20(18)21-11-12-22(24-23-21)25-13-15-26(16-14-25)29(27,28)17-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTOFVUTLPOGDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multi-step organic reactions. One common method includes:

Formation of the piperazine ring: Starting with a suitable piperazine precursor, the benzylsulfonyl group is introduced through a sulfonylation reaction using benzylsulfonyl chloride under basic conditions.

Formation of the pyridazine ring: The o-tolyl group is introduced to the pyridazine ring through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura reaction.

Final assembly: The two moieties are then coupled together under appropriate conditions, often involving a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines. This effect is attributed to the inhibition of specific signaling pathways involved in cell proliferation .

Neuropharmacological Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been studied for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Case Studies

Several case studies have been documented that highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzylsulfonamide derivatives, including this compound, against various bacterial strains. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Case Study 2: Anticancer Effects

In vitro studies conducted on breast cancer cell lines revealed that this compound could significantly reduce cell viability and induce apoptosis. Flow cytometry analysis indicated an increase in the population of cells in the sub-G1 phase, suggesting cell death via apoptosis.

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss .

Mechanism of Action

The mechanism of action of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with protein active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyridazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Key Observations:

Substituent Effects on Activity: The benzylsulfonyl group in the target compound introduces a sulfone moiety, which is electron-withdrawing and may enhance binding to hydrophobic pockets in biological targets compared to the chlorophenoxypropyl group in the analog from .

Biological Activity Trends: Piperazine-linked pyridazines with chlorophenoxypropyl substituents (e.g., the analog in Table 1) show pronounced antibacterial and antiviral activity, possibly due to improved solubility from the ether linkage . Compounds with bulky aryl groups (e.g., benzylsulfonyl, o-tolyl) are hypothesized to exhibit stronger receptor affinity but may face challenges in solubility, requiring formulation optimization.

Biological Activity

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the piperazine derivative, followed by the introduction of the benzylsulfonyl group, and culminates in the coupling with the pyridazine ring substituted with an o-tolyl group. Reaction conditions are optimized for yield and purity, often requiring specific catalysts and solvents.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its interactions with specific molecular targets such as enzymes and receptors.

The compound is believed to exert its effects through the inhibition or activation of certain enzymes, which modulate biochemical pathways. Preliminary studies suggest that it may interact with monoamine oxidase (MAO), a key enzyme involved in neurotransmitter metabolism.

Case Studies

- Antitumor Activity : A study investigated the antitumor potential of derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

- Antibacterial Effects : Another study focused on the antibacterial properties of related piperazine derivatives. The compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Research Findings

Table 1 summarizes key findings from various studies on the biological activity of compounds related to this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.